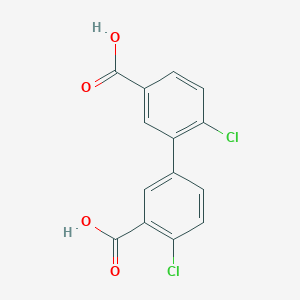![molecular formula C17H14ClNO3 B6409684 5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261988-08-2](/img/structure/B6409684.png)
5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid (5-Cl-3-CPA-PBA) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a powerful reagent used in the synthesis of a variety of compounds, and its unique properties make it an attractive choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Cl-3-CPA-PBA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes. It has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of organic compounds, such as dyes, polymers, and surfactants. Finally, 5-Cl-3-CPA-PBA has been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein structure, and cell signaling.
Wirkmechanismus
The mechanism of action of 5-Cl-3-CPA-PBA is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory effects of 5-Cl-3-CPA-PBA.
Biochemical and Physiological Effects
5-Cl-3-CPA-PBA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is thought to be responsible for the anti-inflammatory effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Cl-3-CPA-PBA in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This makes it an attractive choice for experiments involving biochemical and physiological processes. However, there are some limitations to using 5-Cl-3-CPA-PBA in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, the compound is relatively unstable and must be stored in a cool, dry place.
Zukünftige Richtungen
The potential applications of 5-Cl-3-CPA-PBA are vast and varied. The compound could be used to develop new medicinal drugs or to study biochemical and physiological processes in greater detail. It could also be used to synthesize new organic compounds, such as dyes, polymers, and surfactants. Finally, 5-Cl-3-CPA-PBA could be used in the development of new analytical techniques and instrumentation.
Synthesemethoden
5-Cl-3-CPA-PBA can be synthesized from 3-chloro-4-methylbenzoic acid and cyclopropylamine in a two-step reaction. In the first step, the 3-chloro-4-methylbenzoic acid is treated with a base (e.g. sodium hydroxide) to form the sodium salt of 3-chloro-4-methylbenzoic acid. In the second step, the sodium salt of 3-chloro-4-methylbenzoic acid is treated with cyclopropylamine to form 5-Cl-3-CPA-PBA. The reaction is carried out in an aqueous solution and is typically complete within 30 minutes.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-12(7-13(9-14)17(21)22)10-2-1-3-11(6-10)16(20)19-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIHRJKRRRZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691751 |
Source


|
| Record name | 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid | |
CAS RN |
1261988-08-2 |
Source


|
| Record name | 5-Chloro-3'-(cyclopropylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6409609.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6409669.png)
![4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409693.png)
![6-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409702.png)